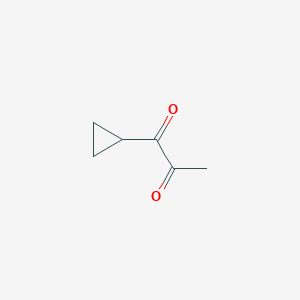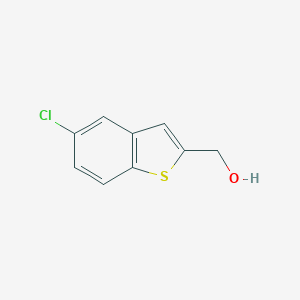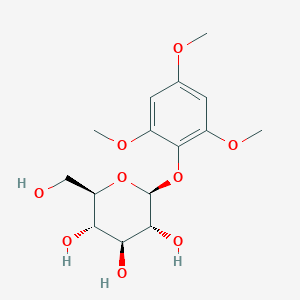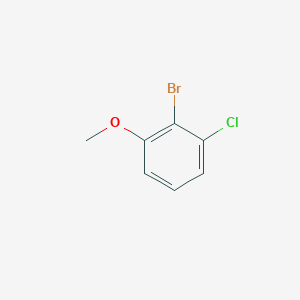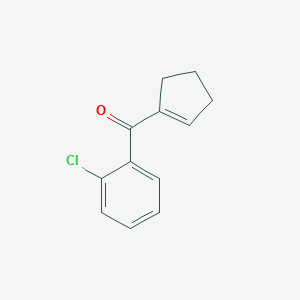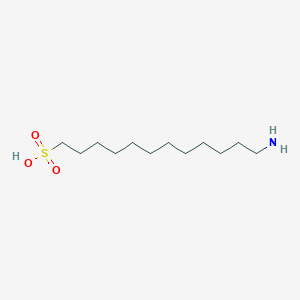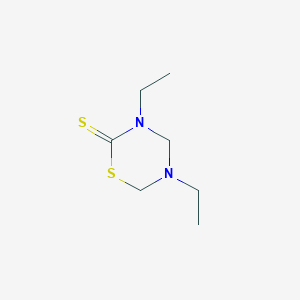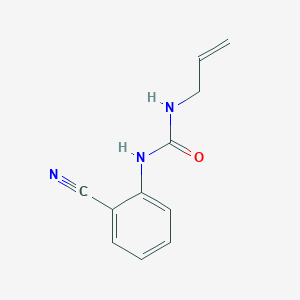
1-Allyl-3-(2-cyanophenyl)urea
Descripción general
Descripción
“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It is also known by its IUPAC name "1-(2-cyanophenyl)-3-prop-2-enylurea".
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of “1-Allyl-3-(2-cyanophenyl)urea” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 201.225 Da and the monoisotopic mass is 201.090210 Da .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
General Information about 1-Allyl-3-(2-cyanophenyl)urea
“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It’s also known as "N-allyl-N’-(2-cyanophenyl)urea" .
Cycloaddition Chemistry
Cyanamides have been used in cycloaddition chemistry . Cycloaddition is a chemical reaction, where “two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity.”
Aminocyanation Reactions
Cyanamides are also used in aminocyanation reactions . Aminocyanation is a process that introduces an amino group (NH2) and a cyanide group (CN) into a molecule.
Electrophilic Cyanide-Transfer Agents
Cyanamides can act as electrophilic cyanide-transfer agents . This means they can transfer a cyanide group (CN) from one molecule to another.
Radical and Coordination Chemistry
Cyanamides exhibit unique radical and coordination chemistry . This means they can participate in reactions that involve unpaired electrons (radical reactions) or coordinate bonds (coordination chemistry).
Synthesis of Heterocyclic Compounds
Cyanamides can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring.
Biological Applications
Indole derivatives, which can potentially include “1-Allyl-3-(2-cyanophenyl)urea”, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-cyanophenyl)-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRDJXDMRTCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558271 | |
| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(2-cyanophenyl)urea | |
CAS RN |
122372-27-4 | |
| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

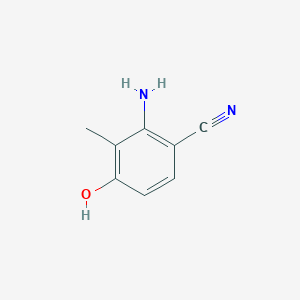
![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
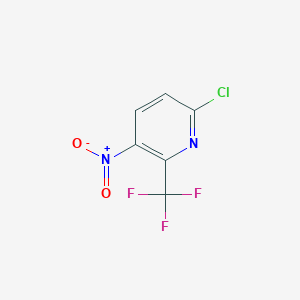
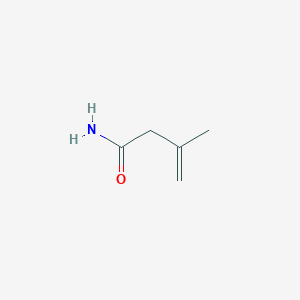
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
